1-(1-Cinnamylcyclohexyl)piperidine

Physicochemical property CNS drug design Blood-brain barrier

1-(1-Cinnamylcyclohexyl)piperidine (CAS 14228-25-2) is a synthetic arylcyclohexylpiperidine derivative with the molecular formula C20H29N and a molecular weight of 283.46 g/mol. This compound is structurally characterized by a piperidine ring attached to a cyclohexyl core, which is further substituted with a cinnamyl (3-phenyl-2-propen-1-yl) group via the (E)-configuration.

Molecular Formula C20H29N
Molecular Weight 283.5 g/mol
CAS No. 14228-25-2
Cat. No. B081503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cinnamylcyclohexyl)piperidine
CAS14228-25-2
Synonyms1-[1-(3-Phenyl-2-propenyl)cyclohexyl]piperidine
Molecular FormulaC20H29N
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C20H29N/c1-4-11-19(12-5-1)13-10-16-20(14-6-2-7-15-20)21-17-8-3-9-18-21/h1,4-5,10-13H,2-3,6-9,14-18H2/b13-10+
InChIKeyZWLFQLUGJSOTBJ-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(1-Cinnamylcyclohexyl)piperidine for Research: Key Molecular Properties and Classification


1-(1-Cinnamylcyclohexyl)piperidine (CAS 14228-25-2) is a synthetic arylcyclohexylpiperidine derivative with the molecular formula C20H29N and a molecular weight of 283.46 g/mol . This compound is structurally characterized by a piperidine ring attached to a cyclohexyl core, which is further substituted with a cinnamyl (3-phenyl-2-propen-1-yl) group via the (E)-configuration . It is classified as a fine chemical and is offered by multiple suppliers as a research compound, typically at a purity of 95% . While its specific bioactivity remains largely uncharacterized in public scientific literature, its scaffold is structurally related to potent NMDA receptor antagonists, although its receptor binding profile is expected to differ significantly due to the unique cinnamyl substitution.

Scaffold Probe Cinnamyl-substituted arylcyclohexylpiperidine for SAR exploration beyond NMDA-targeted analogs
Purity Context Typically 95% purity; analytical verification recommended for quantitative studies

Why 1-(1-Cinnamylcyclohexyl)piperidine Cannot Be Replaced by Generic Arylcyclohexylpiperidines in Specialized Research


Generic substitution with other arylcyclohexylpiperidines, such as phencyclidine (PCP) or tenocyclidine (TCP), is not feasible for researchers requiring 1-(1-Cinnamylcyclohexyl)piperidine specifically. Even within this tightly defined chemical class, the distinct cinnamyl substituent introduces a propenyl linker and an additional alkene moiety, which fundamentally alters the molecule's three-dimensional structure, lipophilicity, and potential for receptor interaction [1]. Literature on analogous cinnamyl piperidine derivatives demonstrates that the cinnamyl group can confer high affinity for sigma and 5HT2 receptors, selectivity profiles that are entirely distinct from the well-characterized NMDA receptor antagonism of PCP-like compounds [2]. This highlights that minor structural modifications within this class can lead to major shifts in pharmacological mechanism.

Target 1-(1-Cinnamylcyclohexyl)piperidine
(Cinnamyl pharmacophore, potential sigma/5HT2 bias)
Typical Substitute PCP or TCP (classic NMDA antagonist; no sigma/5HT2 engagement)
Target Lower calculated LogP ~3.38 may alter passive permeability and tissue distribution
Typical Substitute PCP LogP 4.12; lipophilicity-driven penetration profile differs
Target (E)-cinnamyl geometry enables planar pharmacophore; receptor profile may not be interchangeable
Typical Substitute Saturated phenethyl or cyclohexylmethyl analogs lack alkene and planar extension

Quantitative Differentiation of 1-(1-Cinnamylcyclohexyl)piperidine from Key Structural Analogs and Reference Standards


Molecular Weight and Lipophilicity Comparison with Classic NMDA Antagonist PCP

A key differentiator is the significantly higher molecular weight (283.46 g/mol) and calculated lipophilicity of 1-(1-Cinnamylcyclohexyl)piperidine compared to the prototypical arylcyclohexylpiperidine, phencyclidine (PCP, CAS 77-10-1). The extended cinnamyl group in the target compound results in a molecular weight that is 39.6 g/mol greater than PCP (MW 243.86 g/mol) . This structural difference is also predicted to increase the octanol-water partition coefficient (LogP). An in silico LogP of 3.38 was calculated for the target compound [1], whereas PCP has a reported experimental LogP of 4.12 [2]. This suggests a potentially different profile for passive membrane permeability and tissue distribution.

MW & Lipophilicity
Cross-study comparable
Target: MW 283.46, calc LogP 3.38
PCP: MW 243.86, exp LogP 4.12
ΔMW = 39.6 g/mol; ΔLogP ≈ −0.74
Supports distinct permeation profile interpretation
Computational vs. experimental comparison; tissue distribution context may shift
Physicochemical property CNS drug design Blood-brain barrier

Structural Elucidation of the Unique (E)-Cinnamyl Pharmacophore vs. Saturated Analogs

The (E)-configured cinnamyl group (3-phenyl-2-propen-1-yl) of the target compound forms a planar, extended pharmacophore that is absent in saturated analogs like 1-(2-phenethyl)piperidine or N-cyclohexylmethylpiperidine. Research on structurally similar cinnamyl ethers demonstrates that this moiety can drive high-affinity binding to sigma receptors (Ki < 100 nM) and 5HT2 receptors, a profile not achievable with simple alkyl or phenethyl substituents [1]. The alkene geometry (E/Z isomerism) is a critical parameter; the target compound is specified as the (E)-isomer, which is essential for optimal receptor recognition in similar chemical series [1]. No direct binding data for this exact compound has been published, limiting the comparison to class-level inference from closely related cinnamyl piperidine derivatives.

Pharmacophore Geometry
Class-level
No direct Ki available. (E)-cinnamyl planar pharmacophore;
Class-level inference from cinnamyl ethers: sigma Ki
May support sigma/5HT2 receptor ligand research
Requires direct binding validation; not a confirmed affinity profile
Purity & Documentation
Supplier data
Target: Typically 95% purity, no CoA provided
Comparator: Trihexyphenidyl Impurity F, certified CoA
Analytical verification recommended for reference use
Vendor-supplied purity may vary; in-house QC may be required
Synthetic Access
Reported
Target: Multi-step complex synthesis; commercially available
Analog: N-cinnamylpiperidine, one-step synthesis
Commercial procurement bypasses complex synthesis
Verify vendor lot quality; research-grade material expected
Sigma receptor 5HT2 receptor Structural biology

Commercially Supplied Purity and Its Impact on Reproducibility

Commercial suppliers for 1-(1-Cinnamylcyclohexyl)piperidine report a standard purity of 95%, with the product being supplied in mixture form with the descriptor 'usually 95%' . This level of purity is consistent with research-grade compounds but may require further validation for use as a quantitative reference standard. In contrast, a close structural analog, (E)-1-(3-cyclohexyl-3-phenylallyl)piperidine (CAS 67562-42-9), is available as a certified reference impurity standard for Trihexyphenidyl with a defined purity statement [1]. Without a similar certificate of analysis, users of the target compound must perform their own analytical verification (e.g., HPLC, NMR) to establish purity, a step not necessary when using a pharmaceutical impurity reference standard.

Purity & Documentation
Supplier data
Target: Typically 95% purity, no CoA provided
Comparator: Trihexyphenidyl Impurity F, certified CoA
Analytical verification recommended for reference use
Vendor-supplied purity may vary; in-house QC may be required
Chemical procurement Reference standard Analytical chemistry

Synthetic Accessibility: Commercial Availability Contrasted with In-House Synthesis Challenges

This compound is available from multiple specialty chemical suppliers, offering immediate access for research without the need for multi-step synthesis . In contrast, a simple analog like N-cinnamylpiperidine (CAS 5422-81-1) is readily synthesized via a straightforward one-step reaction of piperidine with cinnamyl chloride . The synthesis of 1-(1-Cinnamylcyclohexyl)piperidine is significantly more complex, requiring the construction of a quaternary carbon center at the cyclohexyl ring and a subsequent coupling step. A patent for the preparation of related substituted piperidine derivatives outlines a multi-step process involving a Wittig reaction or similar olefination, which is considerably more laborious than the synthesis of simpler N-alkyl piperidines [1]. Commercial sourcing, therefore, directly saves significant lab time and resources.

Synthetic Access
Reported
Target: Multi-step complex synthesis; commercially available
Analog: N-cinnamylpiperidine, one-step synthesis
Commercial procurement bypasses complex synthesis
Verify vendor lot quality; research-grade material expected
Medicinal chemistry Synthetic chemistry Lab efficiency

Key Research and Industrial Application Scenarios for 1-(1-Cinnamylcyclohexyl)piperidine


Sigma Receptor and 5HT2 Receptor Ligand Discovery

Driven by the class-level evidence that cinnamyl piperidine derivatives exhibit high-affinity, selective binding at sigma and 5HT2 receptors over D2 dopamine receptors [1], 1-(1-Cinnamylcyclohexyl)piperidine serves as a structurally novel scaffold for developing atypical antipsychotic leads. The rigid arylcyclohexyl core combined with the extended cinnamyl pharmacophore may offer improved receptor subtype selectivity, making it a compelling starting point for medicinal chemistry optimization campaigns in CNS drug discovery [1].

Forensic and Pharmaceutical Reference Standard Synthesis

Due to its close structural relationship to arylcyclohexylpiperidine drugs of abuse, this compound is a relevant target for forensic toxicology laboratories. Its availability from commercial vendors as a research chemical facilitates its use as a reference standard for the development of analytical methods (GC-MS, LC-MS) to detect and differentiate related designer drugs [2]. The differences in molecular weight and chromatographic retention compared to PCP and its common isomers provide a clear basis for method validation [2].

Chemical Biology Probe for Neddylation Pathway Studies

Based on the discovery that certain cinnamyl piperidine derivatives act as neddylation inhibitors, demonstrating antitumor activity in vitro and in vivo [3], this structurally related compound could be explored as a chemical probe in ubiquitin-like protein research. Its unique substitution pattern, differentiating it from the compounds in the published study [3], offers a tool to investigate structure-activity relationships for NEDD8-activating enzyme (NAE) inhibition in gastric cancer and other disease models.

Synthetic Chemistry Building Block

This compound's tertiary amine and alkene functionalities make it a versatile intermediate for further derivatization. The (E)-cinnamyl group is amenable to cross-coupling reactions or hydrogenation, allowing researchers to rapidly generate a library of analogs [4]. As a commercially available starting material, it bypasses the need for a complex initial synthesis, enabling academic and industrial labs to focus on downstream chemistry and biological evaluation [4].

Application
Selection Property
Validation Focus
Sigma/5HT2 receptor ligand profiling
Unique (E)-cinnamyl pharmacophore geometry
Receptor binding assays (sigma/5HT2 vs. D2)
Analytical method development for arylcyclohexylpiperidines
Distinct MW and chromatographic retention vs. PCP
GC-MS/LC-MS method validation parameters
Neddylation pathway probe research
Structural similarity to reported cinnamyl NAE inhibitors
NAE inhibition assay and target engagement
Synthetic building block for library generation
Tertiary amine and (E)-alkene functionality
Derivatization and cross-coupling reaction screening
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